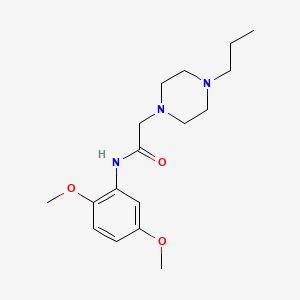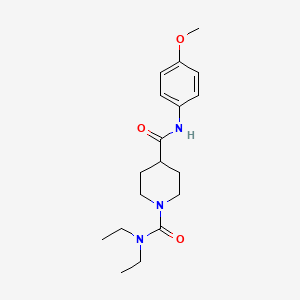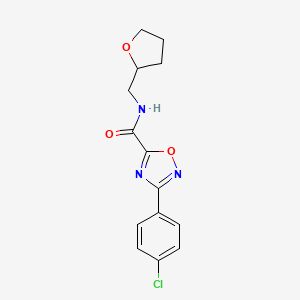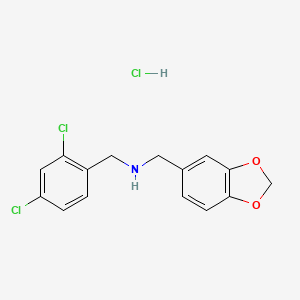![molecular formula C17H22FNO3 B5349660 2-(4-fluorophenyl)-4-{[1-(methoxymethyl)cyclobutyl]carbonyl}morpholine](/img/structure/B5349660.png)
2-(4-fluorophenyl)-4-{[1-(methoxymethyl)cyclobutyl]carbonyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenyl)-4-{[1-(methoxymethyl)cyclobutyl]carbonyl}morpholine (referred to as FMOC-Morpholine) is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development and medicinal chemistry. FMOC-Morpholine is a morpholine derivative that has a cyclobutylcarbonyl group and a methoxymethyl group attached to the morpholine ring.
Wissenschaftliche Forschungsanwendungen
FMOC-Morpholine has a wide range of potential applications in scientific research. One of the most promising applications is in drug development. FMOC-Morpholine has been shown to have potential as a scaffold for the development of new drugs. It can be used as a building block to create a variety of compounds that have potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of FMOC-Morpholine is not fully understood. However, it is believed that it interacts with specific proteins in the body, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
FMOC-Morpholine has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases. It has also been shown to have antitumor properties, which could make it a potential treatment for cancer. Additionally, it has been shown to have antiviral properties, which could make it a potential treatment for viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using FMOC-Morpholine in lab experiments is its versatility. It can be used as a building block to create a variety of compounds, which makes it useful for a wide range of applications. Additionally, it is relatively easy to synthesize, which makes it accessible to a wide range of researchers. However, one limitation of using FMOC-Morpholine in lab experiments is that it can be difficult to purify. This can lead to impurities in the final product, which can affect the results of experiments.
Zukünftige Richtungen
There are many potential future directions for research involving FMOC-Morpholine. One area of research could focus on developing new drugs based on FMOC-Morpholine. Another area of research could focus on understanding the exact mechanism of action of FMOC-Morpholine. Additionally, research could focus on developing new synthesis methods for FMOC-Morpholine that are more efficient and produce higher yields. Finally, research could focus on developing new purification methods for FMOC-Morpholine that are more effective and produce purer products.
Synthesemethoden
FMOC-Morpholine can be synthesized using a variety of methods. One commonly used method involves reacting 4-fluoroaniline with cyclobutanone in the presence of a base to form 4-(cyclobutylamino)phenol. This product is then reacted with chloroacetyl chloride to form 4-(cyclobutylamino)phenylacetyl chloride. The resulting product is then reacted with morpholine in the presence of a base to form FMOC-Morpholine.
Eigenschaften
IUPAC Name |
[2-(4-fluorophenyl)morpholin-4-yl]-[1-(methoxymethyl)cyclobutyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO3/c1-21-12-17(7-2-8-17)16(20)19-9-10-22-15(11-19)13-3-5-14(18)6-4-13/h3-6,15H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOQPIWURJYMMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCC1)C(=O)N2CCOC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3'R*,4'R*)-1'-[(2E)-3-phenyl-2-propen-1-yl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5349578.png)

![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-hydroxyacetamide](/img/structure/B5349589.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B5349596.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5349603.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5349604.png)
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-isonicotinoylpiperidine-4-carboxylic acid](/img/structure/B5349613.png)
![(3S*,5R*)-1-(3-hydroxybenzyl)-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5349620.png)



![3-(3-chloroisoxazol-5-yl)-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]propanamide](/img/structure/B5349659.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5349661.png)
![methyl 2-(5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5349667.png)